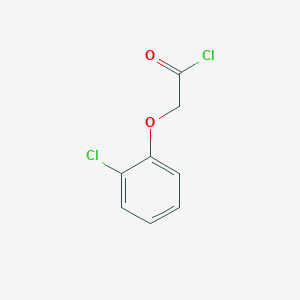

(2-Chlorophenoxy)acetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKODIMKOCSGKHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Synthetic Intermediate

The primary importance of (2-Chlorophenoxy)acetyl chloride lies in its role as a versatile building block for synthesizing a range of organic compounds. ontosight.ai It is particularly prominent in the preparation of phenoxyacetic acid derivatives, a class of compounds investigated for their biological activities. jetir.org The reactivity of the acyl chloride group allows for its efficient reaction with nucleophiles such as alcohols, amines, and salts of carboxylic acids, leading to the formation of esters, amides, and anhydrides, respectively. wikipedia.org

One of the notable applications of this compound is in the synthesis of certain herbicides and plant growth regulators. mdpi.comgoogle.com The phenoxyacetic acid structural motif is a key component in many of these agriculturally important chemicals. ontosight.aigoogle.com For instance, it is a precursor in the synthesis of 2-(2-chlorophenoxy)acetic acid. beilstein-journals.org Research has also explored its use in the creation of novel compounds with potential pharmaceutical applications, such as in the development of anticonvulsant agents and other biologically active molecules. nih.gov

The compound is also utilized in the synthesis of more complex heterocyclic structures. For example, it reacts with anthranilic acids in a one-pot reaction to form 2-phenoxy-4H-3,1-benzoxazin-4-ones, which are then further converted to 3H-quinazolin-4-ones. psu.edu These classes of compounds are of interest due to their diverse biological properties. psu.edu

Below is a table summarizing some key properties of this compound:

| Property | Value |

| Molecular Formula | C8H6Cl2O2 sigmaaldrich.com |

| Molecular Weight | 205.04 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| CAS Number | 20143-41-3 lookchem.com |

Reactivity and Mechanistic Investigations of 2 Chlorophenoxy Acetyl Chloride

Fundamental Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for (2-chlorophenoxy)acetyl chloride is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This two-step mechanism involves an initial addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.orgsavemyexams.com

The carbonyl group in this compound is highly polarized due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This polarization results in a significant partial positive charge on the carbonyl carbon, making it an excellent electrophile. savemyexams.com When a nucleophile attacks the carbonyl carbon, the pi bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgkhanacademy.org

Formation of Carboxylic Acid Derivatives

The versatile reactivity of this compound allows for the synthesis of a wide range of carboxylic acid derivatives.

Esterification Reactions

This compound readily reacts with alcohols and phenols to form esters. savemyexams.com This reaction, a type of nucleophilic acyl substitution, is generally more efficient than the Fischer esterification of the corresponding carboxylic acid because acyl chlorides are more reactive. savemyexams.com The reaction proceeds under mild conditions, often at room temperature. The alcohol or phenol (B47542) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a hydrogen chloride (HCl) molecule to yield the ester. savemyexams.com

For instance, the reaction of this compound with various alcohols can be used to synthesize a range of esters. Similarly, it can react with phenols, though this may sometimes require heat and a base. savemyexams.com The use of a base, such as pyridine (B92270) or triethylamine (B128534), is common in these reactions to neutralize the HCl byproduct. fishersci.it

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Ethanol | Ethyl 2-(2-chlorophenoxy)acetate | Mild conditions |

| This compound | Phenol | Phenyl 2-(2-chlorophenoxy)acetate | Heat, Base |

| (4-chlorophenoxy)acetyl chloride | Trimethyl phosphite | Dialkenyl ester of aryloxyacetyl phosphonic acid | - |

This table presents illustrative examples of esterification reactions.

Amide Formation with Primary and Secondary Amines

This compound reacts with primary and secondary amines in a vigorous reaction to form N-substituted amides. savemyexams.comsavemyexams.com This condensation reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of the amine acts as the nucleophile. savemyexams.com The reaction is often referred to as the Schotten-Baumann reaction and is typically carried out in the presence of a base, like a tertiary amine or pyridine, to neutralize the hydrogen chloride that is formed. fishersci.it

The initial attack of the amine on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses to expel the chloride ion and form the amide. youtube.com The reaction with primary amines (RNH2) yields secondary amides, while secondary amines (R2NH) produce tertiary amides. savemyexams.comchemguide.co.uk For example, N-(9-Ethyl-9H-carbazole-3-yl)-2-(2-chlorophenoxy)acetamide has been synthesized by reacting this compound with 9-ethyl-9H-carbazole-3-amine. tandfonline.com

Table 2: Synthesis of Amides from this compound

| Amine Reactant | Product | Reaction Conditions |

| 9-Ethyl-9H-carbazole-3-amine | N-(9-Ethyl-9H-carbazole-3-yl)-2-(2-chlorophenoxy)acetamide | Triethylamine, THF, 0-5°C then room temperature |

| 4-amino-2-methylbenzoic acid | N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methylphenyl]benzamide | Base (e.g., pyridine) |

This table provides examples of amide synthesis using this compound.

Hydrazide Synthesis

The reaction of this compound with hydrazine (B178648) or its derivatives yields hydrazides. This is another example of nucleophilic acyl substitution. For example, reacting (4-chlorophenoxy)acetyl chloride with hydrazine hydrate (B1144303) in toluene (B28343) with pyridine as a base results in the formation of N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide. nih.gov The initial product of the reaction between an acyl chloride and hydrazine can be a mono-acylhydrazide, but the formation of a 1,2-diacylhydrazine byproduct can occur, especially with low molecular weight aliphatic acyl chlorides. orgsyn.org

In a multi-step synthesis, (4-chloro-phenoxy)-acetic acid hydrazide was prepared from ethyl-2-(4-chlorophenoxy) acetate (B1210297) and hydrazine hydrate. japsonline.comresearchgate.net This hydrazide was then further reacted to produce N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides. japsonline.comresearchgate.net Similarly, 2-(2-Chlorophenoxy)acetohydrazide has been synthesized and used as an intermediate in the creation of more complex molecules. dergipark.org.tr

Anhydride (B1165640) Generation

This compound can react with a carboxylate salt, such as sodium formate, to generate a mixed anhydride. khanacademy.org This reaction is a nucleophilic acyl substitution where the carboxylate anion acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. masterorganicchemistry.comyoutube.com The chloride ion is subsequently eliminated as the leaving group. masterorganicchemistry.comyoutube.com The formation of the anhydride is driven by the fact that the chloride ion is a weaker base and therefore a better leaving group than the carboxylate. youtube.com

Advanced Reaction Pathways

Beyond the fundamental reactions, this compound is utilized in more complex synthetic routes. For instance, it has been reacted with hydrazone derivatives in the presence of triethylamine to yield substituted N-(3-(4-chlorophenoxy)-2-oxo-4-heteroaryl aryl azetidin-1-yl)-3,4,5-trimethoxybenzamides. derpharmachemica.com It is also a key reagent in the synthesis of 2-chloro-4-(4-chlorophenoxy)-hypnone through a Friedel-Crafts acylation reaction with 3,4'-dichloro-diphenyl ether in the presence of a Lewis acid catalyst. google.com

Acylation Reactions (e.g., Friedel-Crafts Type Acylations)

This compound is a reactive acylating agent used in electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation. sigmaaldrich.commasterorganicchemistry.com In this type of reaction, the acyl chloride is used to introduce the (2-chlorophenoxy)acetyl group onto an aromatic ring. byjus.com The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the acyl chloride for electrophilic attack by the aromatic substrate. sigmaaldrich.commasterorganicchemistry.com

The mechanism of the Friedel-Crafts acylation begins with the coordination of the Lewis acid to the chlorine atom of the acetyl chloride group. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. sigmaaldrich.com This acylium ion, [R-C=O]⁺, serves as the potent electrophile. The aromatic ring of the substrate then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. masterorganicchemistry.com This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org Aromaticity is subsequently restored through the deprotonation of the carbon atom to which the acyl group is attached, typically by the [AlCl₄]⁻ anion, regenerating the Lewis acid catalyst and yielding the final aryl ketone product along with hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com

A significant advantage of Friedel-Crafts acylation over the related Friedel-Crafts alkylation is the deactivation of the product towards further acylation. The newly introduced acyl group is electron-withdrawing, making the aromatic ring of the product less nucleophilic than the starting material, thus preventing multiple substitutions. byjus.com Furthermore, the acylium ion electrophile does not undergo the rearrangements that are often problematic with the carbocation intermediates in Friedel-Crafts alkylation. masterorganicchemistry.com

The reaction conditions, such as solvent, temperature, and reaction time, can be optimized to achieve high yields. For instance, similar acylation reactions have been shown to proceed smoothly at temperatures ranging from 0 °C to the reflux temperature of the solvent, with room temperature often providing a balance of energy efficiency and product yield. google.com

Table 1: Key Aspects of Friedel-Crafts Acylation with this compound

| Feature | Description |

|---|---|

| Reagent | This compound |

| Reaction Type | Electrophilic Aromatic Substitution |

| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) sigmaaldrich.commasterorganicchemistry.com |

| Electrophile | (2-Chlorophenoxy)acylium ion |

| Intermediate | Arenium ion (sigma complex) masterorganicchemistry.comlibretexts.org |

| Product | Aryl (2-chlorophenoxy)ethyl ketones |

| Key Advantage | No carbocation rearrangement; product is deactivated to prevent polyacylation. masterorganicchemistry.combyjus.com |

In Situ Ketene (B1206846) Generation for Cycloaddition Reactions (e.g., Staudinger Synthesis of β-Lactams)

This compound serves as a key precursor for the in situ generation of (2-chlorophenoxy)ketene, a highly reactive intermediate used in cycloaddition reactions. The most prominent application is the Staudinger synthesis of β-lactams, which involves the [2+2] cycloaddition of a ketene and an imine. wikipedia.orgorganic-chemistry.org This reaction is of significant importance in synthetic organic chemistry, particularly for the construction of the core ring structure of penicillin and other β-lactam antibiotics. wikipedia.org

The generation of the ketene from the acyl chloride is typically achieved by treatment with a tertiary amine base, such as triethylamine (NEt₃), in an inert solvent like dichloromethane (B109758) (DCM). organic-chemistry.orgmdpi.com The base abstracts the α-proton (the proton on the carbon adjacent to the carbonyl group) while simultaneously facilitating the elimination of the chloride ion. This process forms the ketene, triethylammonium (B8662869) chloride as a byproduct, and the ketene is immediately trapped by the imine present in the reaction mixture. organic-chemistry.org

The mechanism of the Staudinger cycloaddition involves the nucleophilic attack of the imine nitrogen on the electrophilic central carbon of the ketene, forming a zwitterionic intermediate. organic-chemistry.org This intermediate then undergoes ring closure to form the four-membered β-lactam ring. organic-chemistry.org The stereochemistry of the resulting β-lactam (cis or trans) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org Research has demonstrated that phenoxy-ketenes, generated from the corresponding 2-aryloxyacetyl chlorides, react with various imines to produce 3-phenoxy-2-azetidinones. researchgate.net

Table 2: Staudinger Synthesis using this compound

| Step | Description |

|---|---|

| 1. Ketene Formation | This compound reacts with a base (e.g., NEt₃) to eliminate HCl and form (2-chlorophenoxy)ketene in situ. organic-chemistry.orgmdpi.com |

| 2. Nucleophilic Attack | The imine nitrogen attacks the central carbon of the ketene. organic-chemistry.org |

| 3. Intermediate | A zwitterionic intermediate is formed. organic-chemistry.org |

| 4. Cycloaddition | The intermediate undergoes a [2+2] cycloaddition (ring closure) to yield the β-lactam product. wikipedia.org |

| Product Class | 1-Aryl-3-(2-chlorophenoxy)-4-substituted-azetidin-2-ones |

Intramolecular Acyl Migration Phenomena in Complex Systems

Intramolecular acyl migration is a process where an acyl group is transferred from one position to another within the same molecule. While not as common as intermolecular reactions for simple acyl chlorides, this phenomenon can occur with aryloxyacetyl chlorides like this compound under specific conditions, particularly in the presence of strong Lewis acids.

Studies involving the interaction of aryloxyacetyl chlorides with aluminum chloride in various solvents have shown a competition between intermolecular acylation, intramolecular acylation, and decarbonylation. researchgate.net Intramolecular acylation can lead to the formation of cyclic ketones. For this compound, a potential intramolecular Friedel-Crafts-type reaction could theoretically occur where the acylium ion, formed by the interaction with a Lewis acid, is attacked by the electron-rich phenoxy ring of the same molecule. This would lead to the formation of a cyclic, fused-ring system.

The propensity for intramolecular versus intermolecular reaction pathways is influenced by several factors, including the concentration of the substrate and the nucleophilicity of the solvent. researchgate.net In more nucleophilic solvents, intermolecular acylation of the solvent molecules can dominate. In contrast, in non-nucleophilic solvents and at lower concentrations, the likelihood of an intramolecular pathway may increase.

Furthermore, acyl migration is a known phenomenon in more complex molecular architectures. For example, O-N intramolecular acyl migration is a well-documented process in peptide and prodrug chemistry, where an acyl group moves from an oxygen atom (forming an ester) to a nitrogen atom (forming an amide). nih.gov While mechanistically different from a Friedel-Crafts cyclization, it highlights the general capacity of acyl groups to undergo intramolecular shifts. Crossover experiments in other systems have confirmed the intramolecular nature of such migrations by showing no scrambling of isotopic labels between different reacting molecules. d-nb.info

Electrophilic Substitution on Aromatic Systems Activated by the Phenoxy Moiety

The this compound molecule contains an aromatic ring as part of its phenoxy group. This ring is susceptible to electrophilic aromatic substitution (EAS) reactions, where a hydrogen atom on the ring is replaced by an electrophile. byjus.commasterorganicchemistry.com The reactivity and orientation of these substitutions are governed by the existing substituents on the ring: the chloro group and the ether oxygen.

The ether oxygen atom attached directly to the ring is a powerful activating group. Its lone pairs of electrons can be donated into the aromatic π-system through resonance, increasing the electron density of the ring and making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. libretexts.org This electron-donating effect is also directing; it preferentially activates the positions ortho and para to the ether linkage.

When both an activating and a deactivating group are present, the powerful activating group—in this case, the ether oxygen—dominates the directing effect. Therefore, in electrophilic substitution reactions on the phenoxy ring of this compound, incoming electrophiles will be directed primarily to the positions ortho and para relative to the ether linkage. The primary positions for substitution would be C4 and C6, as the C2 position is already occupied by the chlorine atom. Steric hindrance from the bulky acetyl chloride moiety might favor substitution at the C4 (para) position over the C6 (ortho) position.

Typical EAS reactions that could be performed on this aromatic ring include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide and a Lewis acid.

Table 3: Directing Effects for Electrophilic Aromatic Substitution

| Substituent on Phenoxy Ring | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -O-CH₂COCl | Resonance Donating, Inductive Withdrawing | Activating | ortho, para |

| -Cl | Inductive Withdrawing, Resonance Donating | Deactivating | ortho, para |

Applications in Advanced Organic Synthesis

Synthesis of Phenoxyacetylated Compounds

The introduction of the phenoxyacetyl group is a key step in the synthesis of various targeted molecules. (2-Chlorophenoxy)acetyl chloride serves as a direct precursor for this functionalization.

This compound can be employed in Friedel-Crafts acylation reactions to produce substituted acetophenone (B1666503) derivatives. organic-chemistry.orgucla.edu This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orgyoutube.com The reaction between this compound and an aromatic compound like benzene (B151609) would yield a 2-(2-chlorophenoxy)-1-phenylethanone, a type of substituted acetophenone. This ketone product is often a valuable intermediate in the synthesis of more complex molecules. The presence of the ether linkage and the chlorinated phenyl ring within the acyl group can impart specific properties to the final products. youtube.com

The general reaction proceeds by the formation of an acylium ion, facilitated by the Lewis acid, which then attacks the aromatic ring. The aromaticity is subsequently restored by the loss of a proton. The resulting ketone is deactivated towards further substitution, which helps in preventing polyacylation products. organic-chemistry.org

Table 1: Hypothetical Friedel-Crafts Acylation using this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

This compound is utilized in the preparation of mixed diacyl derivatives of ortho-aminophenols. Research has shown that when an aminophenol is treated with one molecular proportion of this compound in a pyridine (B92270) solution, the corresponding N-acyl derivative is formed. For instance, the reaction with 2-acetylamino-4-methyl-6-bromophenol yields 2-(2-chlorophenoxyacetyl)amino-4-methyl-6-bromophenyl acetate (B1210297) with a yield of 83%. mtroyal.ca

A key aspect of these reactions is the potential for acyl migration. When two different acyl groups are introduced into an ortho-aminophenol, the heavier and more acidic group is typically found attached to the nitrogen atom. This often requires the migration of an acyl group from nitrogen to oxygen during one of the reaction steps. The use of this compound allows for the synthesis of specific mixed diacyl derivatives, where the (2-chlorophenoxy)acetyl group is selectively placed on the nitrogen atom. mtroyal.ca

Table 2: Synthesis of a Mixed Diacyl Derivative of an Aminophenol

| Reactant 1 | Reactant 2 | Solvent | Yield | Product |

|---|

The 2-azetidinone, or β-lactam, ring is a core structural component of many important antibiotics. This compound is a valuable reagent for constructing these scaffolds via the Staudinger synthesis. This reaction involves a [2+2] cycloaddition between a ketene (B1206846) and an imine.

In this process, this compound is treated with a tertiary amine base, such as triethylamine (B128534) (TEA), to generate a highly reactive (2-chlorophenoxy)ketene in situ. This ketene is then immediately trapped by an imine present in the reaction mixture to form the desired 3-(2-chlorophenoxy)-2-azetidinone derivative. This method is highly versatile, allowing for the synthesis of a wide array of β-lactams with various substituents on the ring, depending on the structure of the starting imine.

Table 3: General Synthesis of 2-Azetidinone Scaffolds

| Reactant 1 | Reactant 2 | Reagent | Key Intermediate | Product Class |

|---|

Preparation of Functionalized Amide Derivatives

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for forming amide bonds, leading to the synthesis of various functionalized acetamide (B32628) derivatives.

This compound is used to synthesize novel (2-(2-chlorophenoxy)-N-(4-alkoxy-2-morpholinophenyl) acetamides. These compounds are prepared by reacting the acyl chloride with the corresponding 4-alkoxy-2-morpholinophenylamine precursor. This reaction is a standard N-acylation where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion.

This synthetic route has been employed to create a library of derivatives for biological screening. For example, compounds like 4-(2-(2-chlorophenoxy)acetamido)-3-morpholinophenyl trifluoromethanesulfonate (B1224126) have been synthesized and investigated for their potential therapeutic properties. researchgate.net

Table 4: Synthesis of Morpholinophenyl Acetamide Analogues

| Reactant 1 | Reactant 2 | Product Example |

|---|

In a similar fashion to other amine acylations, this compound can react with aminobenzoic acids or their esters to yield N-acylated benzoic acid derivatives. For example, the reaction with 2-aminobenzoic acid (anthranilic acid) would produce 2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid.

This synthesis involves the nucleophilic attack of the amino group on the acyl chloride. The resulting amide linkage connects the (2-chlorophenoxy)acetyl group to the benzoic acid scaffold. These types of molecules, which combine features of phenoxyacetic acids and aminobenzoic acids, are of interest in medicinal chemistry. A closely related compound, 2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid, is a known chemical entity, highlighting the utility of this synthetic approach. drugbank.com

Table 5: Synthesis of a Benzoic Acid Amide Derivative

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|

Isoindoline (B1297411) and Isoquinoline (B145761) Frameworks

The synthesis of nitrogen-containing heterocyclic scaffolds, such as isoindolines and isoquinolines, is of paramount importance in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. While direct and specific examples of the application of this compound in the synthesis of isoindoline frameworks are not extensively detailed in readily available literature, its potential as an acylating agent suggests its utility in constructing isoindolinone derivatives, which are oxidized forms of isoindolines. The general approach to synthesizing novel isoindolinone derivatives often involves the reaction of a suitable starting material with an acylating agent, followed by cyclization. nih.gov

In the context of isoquinoline synthesis, the Bischler-Napieralski reaction stands as a cornerstone method for the construction of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. pharmaguideline.comjk-sci.comnrochemistry.comorganic-chemistry.orgwikipedia.org This reaction typically involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. The synthesis begins with the acylation of a β-phenylethylamine with an acid chloride, such as this compound, to form the corresponding amide. pharmaguideline.comyoutube.com Subsequent treatment with a condensing agent, like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), facilitates the cyclodehydration to yield the dihydroisoquinoline ring system. jk-sci.comnrochemistry.comorganic-chemistry.orgwikipedia.org The presence of the 2-chlorophenoxy substituent on the resulting isoquinoline framework can significantly influence the molecule's properties and biological activity.

Another relevant synthetic strategy for isoquinoline-related structures is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. pharmaguideline.comwikipedia.orgcambridge.org While this method does not directly utilize an acyl chloride, the resulting tetrahydroisoquinoline can be N-acylated with this compound to introduce the desired substituent.

Development of Chemical Intermediates for Complex Molecular Architectures

This compound serves as a crucial intermediate in the synthesis of more complex molecules due to the high reactivity of the acyl chloride functional group. This reactivity allows for its facile reaction with a variety of nucleophiles, including alcohols, amines, and arenes, to introduce the (2-chlorophenoxy)acetyl moiety into a larger molecular scaffold.

One of the primary applications of acyl chlorides like this compound is in Friedel-Crafts acylation reactions. This reaction allows for the introduction of the acyl group onto an aromatic ring, a key step in the construction of various pharmaceutical and agrochemical compounds. For instance, chloroacetyl chloride, a related compound, is utilized in the synthesis of 2-chloroacetyl thiophene (B33073) through a Friedel-Crafts reaction with thiophene. google.com This resulting ketone can then undergo further transformations to create more complex heterocyclic structures.

The versatility of this compound as an intermediate is further highlighted by its use in the synthesis of various esters and amides. These reactions are fundamental in organic synthesis and provide a pathway to a wide range of functionalized molecules. The resulting products can then be utilized as building blocks for the assembly of more elaborate molecular architectures.

Contributions to Heterocyclic Chemistry

The application of this compound extends beyond isoquinoline and isoindoline synthesis to the broader field of heterocyclic chemistry. Its ability to act as a potent acylating agent makes it a valuable reagent for the construction of a diverse array of heterocyclic rings.

For example, chloroacetyl chloride, a structurally similar reagent, is widely employed in the synthesis of various heterocyclic compounds. It is a key building block for the synthesis of 2-imino-4-thiazolidinones, benzo[b] pharmaguideline.comnrochemistry.comthiazin-3(4H)-one derivatives, and benzothiazoles. researchgate.net These reactions typically involve the reaction of chloroacetyl chloride with bifunctional nucleophiles, leading to a cyclization event and the formation of the heterocyclic ring.

Furthermore, acyl chlorides, in general, are instrumental in the synthesis of various heterocyclic systems. They can react with binucleophiles to form a range of heterocyclic derivatives, including benzimidazoles, benzoxazoles, and benzothiazoles. ekb.eg The specific nature of the resulting heterocycle is dependent on the structure of the binucleophile and the reaction conditions employed. The incorporation of the 2-chlorophenoxy group via this compound can impart unique electronic and steric properties to the final heterocyclic molecule, potentially influencing its biological activity and physical characteristics. For example, various heterocyclic compounds derived from 2-acetylbenzimidazole (B97921) have been synthesized, showcasing the versatility of acetyl-substituted precursors in generating diverse molecular frameworks. nih.gov

Below is a table summarizing the types of heterocyclic compounds that can be synthesized using acyl chlorides, highlighting the potential applications of this compound.

| Heterocyclic System | General Synthetic Approach | Potential Application of this compound |

| Isoquinolines | Bischler-Napieralski reaction | Acylation of β-phenylethylamines |

| Isoindolinones | Acylation and cyclization of appropriate precursors | As the acylating agent |

| Thiazoles | Reaction with thiourea (B124793) or related compounds | As a precursor to a key intermediate |

| Benzothiazines | Reaction with 2-aminothiophenol (B119425) derivatives | As the acylating and cyclizing agent |

| Benzimidazoles | Reaction with o-phenylenediamine (B120857) derivatives | As the acylating agent for cyclization |

| Benzoxazoles | Reaction with o-aminophenol derivatives | As the acylating agent for cyclization |

Advanced Spectroscopic and Analytical Characterization for Research

Structural Elucidation Techniques

Confirming the precise atomic arrangement and three-dimensional structure of molecules is critical in chemical research. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful methods for providing detailed structural information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of (2-Chlorophenoxy)acetyl chloride and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. While direct analysis of the highly reactive this compound can be challenging, NMR data is extensively available for its more stable parent compound, 2-Chlorophenoxyacetic acid, and related derivatives. chemicalbook.combeilstein-journals.org

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 2-Chlorophenoxyacetic acid, the protons on the aromatic ring typically appear as a complex multiplet in the range of δ 6.8-7.5 ppm. beilstein-journals.org The methylene (B1212753) (-CH₂-) protons adjacent to the ether oxygen show a characteristic singlet at approximately δ 4.76 ppm. beilstein-journals.org The acidic proton of the carboxyl group is highly variable and may appear as a broad singlet, often at δ 12.12 ppm in a solvent like DMSO. beilstein-journals.org

¹³C NMR spectroscopy provides information about the carbon skeleton. For 2-Chlorophenoxyacetic acid, the carbonyl carbon of the carboxylic acid is typically observed downfield, while the aromatic carbons produce a series of signals in the δ 115-155 ppm region. chemicalbook.com The methylene carbon signal appears around δ 67 ppm. rsc.org For the acetyl chloride, the carbonyl carbon (C=O) signal would be expected to shift to a different position, typically around 170 ppm, which is characteristic of acyl chlorides.

The purity of a sample can be assessed by the absence of unexpected signals in both ¹H and ¹³C NMR spectra. The presence of impurities, such as the starting material 2-chlorophenol (B165306) or residual solvents, would generate distinct, identifiable peaks.

Table 1: Typical NMR Chemical Shifts (δ, ppm) for 2-Chlorophenoxyacetic Acid

| Atom | ¹H NMR (in DMSO) | ¹³C NMR |

|---|---|---|

| Aromatic Protons | 6.97-7.42 (m) beilstein-journals.org | 115-155 |

| Methylene Protons (-OCH₂-) | 4.76 (s) beilstein-journals.org | ~67 rsc.org |

| Carboxyl Proton (-COOH) | 12.12 (s) beilstein-journals.org | N/A |

| Carbonyl Carbon (-COOH) | N/A | ~170 |

Note: Data is primarily for the parent acid, 2-Chlorophenoxyacetic acid, as it is more stable and widely reported. The acetyl chloride derivative will exhibit different, but related, chemical shifts.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While this compound itself is not typically characterized by X-ray crystallography due to its reactivity and physical state, the solid-state structures of its numerous stable derivatives have been extensively studied. This technique provides precise bond lengths, bond angles, and three-dimensional packing arrangements in the crystal lattice. Research has focused on derivatives such as metal complexes of (2-chlorophenoxy)acetate, the anion formed upon hydrolysis of the acetyl chloride. publish.csiro.auresearchgate.netpublish.csiro.au

Studies on metal complexes reveal diverse coordination behaviors of the (2-chlorophenoxy)acetate ligand. For instance, complexes with zinc(II) and cadmium(II) have been synthesized and structurally characterized. publish.csiro.autandfonline.com In tetraaquabis[(2-chlorophenoxy)acetato]zinc(II), the zinc ion is six-coordinate in an octahedral geometry, with two carboxylate oxygens and four water molecules. publish.csiro.au A cadmium(II) complex shows seven-coordination with bidentate carboxylate ligands. publish.csiro.au

Similarly, crystal structures of mercury(II) and thallium(I) complexes with (2-chlorophenoxy)acetic acid have been determined. publish.csiro.auresearchgate.net The mercury(II) complex forms a polymer where mercury is coordinated to three different oxygen atoms from the carboxylate groups. publish.csiro.auresearchgate.net The thallium(I) complex also forms a linear polymer structure. publish.csiro.auresearchgate.net These structural analyses are crucial for understanding the ligand's coordination chemistry and how it interacts with different metal centers.

Table 2: Selected Crystallographic Data for Derivatives of (2-Chlorophenoxy)acetic Acid

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| catena-[Bis{(2-chlorophenoxy)acetato}mercury(II)] | Monoclinic | Cc | Polymeric chain with triangular coordination around Hg(II). | publish.csiro.auresearchgate.net |

| {(2-chlorophenoxy)acetato}thallium(I)-(2-chlorophenoxy)acetic acid | Monoclinic | C2/c | Linear polymer with distorted square-planar stereochemistry about Tl(I). | publish.csiro.auresearchgate.net |

| tetraaquabis[(2-chlorophenoxy)acetato]zinc(II) | Not specified | Not specified | Six-coordinate, octahedral Zn(II) center with trans-related unidentate carboxylates. | publish.csiro.au |

Chromatographic Separation and Quantification Methods

Chromatography is a cornerstone of analytical chemistry, essential for separating, identifying, and quantifying the components of a mixture. For a reactive compound like this compound and its derivatives, various chromatographic techniques are employed.

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. science.gov Due to the high reactivity of acyl chlorides like this compound, direct analysis can be challenging. A common strategy involves indirect quantification by converting the acyl chloride into a more stable, volatile derivative, such as a methyl ester. japsonline.com

This derivatization can be achieved by reacting the sample with an alcohol like methanol. japsonline.com The resulting ester, methyl 2-chlorophenoxyacetate, is less reactive and can be readily analyzed using a GC system, often equipped with a Flame Ionization Detector (FID) or a mass spectrometer. japsonline.com The purity of the original this compound sample can be determined by quantifying the amount of the corresponding ester formed, assuming a complete conversion.

GC is also an invaluable tool for reaction monitoring. For example, in the synthesis of this compound from 2-Chlorophenoxyacetic acid and a chlorinating agent like thionyl chloride, GC can be used to track the disappearance of the starting acid and the appearance of the product (after derivatization). This allows for the optimization of reaction conditions such as temperature and time to maximize yield and minimize byproduct formation. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intermediate and Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz It is particularly well-suited for analyzing compounds that are non-volatile, thermally unstable, or polar, which includes many derivatives of this compound, such as amides and esters, as well as its parent acid. nih.goveurjchem.com

In a typical LC-MS analysis, the reaction mixture is injected into an HPLC system where the components are separated on a column. The separated components then enter the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI). ddtjournal.com The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions, allowing for the identification of intermediates and final products based on their molecular weights. ekb.eg

For example, in the synthesis of an amide derivative from this compound and an amine, LC-MS can be used to monitor the consumption of the starting amine and the formation of the target amide product. eurjchem.comresearchgate.net The high resolution and accuracy of modern mass spectrometers can also aid in confirming the elemental composition of the identified compounds. Tandem mass spectrometry (LC-MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is useful for distinguishing between isomers. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Derivative Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection of MS, making it an ideal method for trace analysis and the characterization of derivatives. nih.govnih.gov This technique is widely used in environmental analysis for the detection of chlorophenoxy acid herbicides, which are structurally related to this compound. researchgate.netresearchgate.net

For GC-MS analysis, polar compounds like the parent acid, 2-Chlorophenoxyacetic acid, must first be converted into volatile derivatives. nih.gov Common derivatization methods include esterification to form methyl or butyl esters, or silylation to form trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) esters. researchgate.net This derivatization step increases the volatility and thermal stability of the analyte, improving its chromatographic behavior. nih.gov

Once derivatized, the sample is injected into the GC-MS. The compounds are separated on the GC column and then enter the mass spectrometer. The mass spectrometer provides a mass spectrum for each separated component, which serves as a chemical fingerprint. The fragmentation pattern observed in the mass spectrum is highly characteristic of a specific molecule and can be used to confirm the structure of the derivative. researchgate.net The high sensitivity of GC-MS, especially in selected ion monitoring (SIM) mode, allows for the detection and quantification of these compounds at very low concentrations, often at parts-per-billion (ppb) levels or lower. nih.govresearchgate.net

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful analytical technique for the identification of functional groups within a molecule. In the case of this compound, the FTIR spectrum is characterized by the distinct vibrational modes associated with its acyl chloride and aryl ether functionalities. Detailed analysis of the spectrum allows for the confirmation of the compound's structure by identifying the characteristic stretching and bending vibrations of its constituent bonds.

The primary absorption bands in the FTIR spectrum of this compound can be assigned based on established group frequency correlations and data from analogous compounds. The most prominent features are the carbonyl (C=O) stretching vibration of the acyl chloride group and the asymmetric carbon-oxygen-carbon (C-O-C) stretching of the aryl ether linkage.

Key Research Findings:

The analysis of the vibrational spectrum of this compound reveals several key absorption regions that are indicative of its molecular structure. While a dedicated, fully assigned experimental spectrum for this specific compound is not widely published in peer-reviewed literature, a comprehensive understanding can be constructed from the well-established characteristic frequencies of its functional groups and data from structurally related molecules.

The most diagnostic absorption is the carbonyl (C=O) stretching band of the acyl chloride. This band is typically observed at a high frequency due to the strong electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon. For aliphatic acid chlorides, this absorption is generally found in the range of 1810–1775 cm⁻¹. Current time information in Bangalore, IN. In compounds with similar structures, such as (2,4-Dichlorophenyl)acetyl chloride, this C=O stretching vibration is reported in the range of 1780–1810 cm⁻¹. Therefore, a strong absorption band in this region is a clear indicator of the acyl chloride moiety in this compound.

Another key functional group is the aryl ether linkage. Aryl alkyl ethers typically exhibit two strong bands due to asymmetric and symmetric C-O-C stretching. The asymmetric stretching vibration for phenyl alkyl ethers is expected to appear as a strong band at approximately 1250 cm⁻¹, while the symmetric stretch is found around 1040 cm⁻¹. Current time information in Bangalore, IN. Research on a derivative, N-(9-Ethyl-9H-carbazole-3-yl)-2-(2-chlorophenoxy)acetamide, identified the C-O-C stretching vibration at 1218 cm⁻¹.

Other significant vibrational modes include the C-Cl stretching vibrations. The C-Cl stretch of the acetyl chloride group is anticipated in the range of 730–760 cm⁻¹, while the C-Cl stretch from the chlorinated aromatic ring would appear at a lower frequency. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the out-of-plane C-H bending vibrations of the ortho-substituted benzene (B151609) ring give rise to characteristic bands in the fingerprint region.

The following interactive data table summarizes the expected characteristic FTIR absorption bands for this compound based on established literature values and analysis of related compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch | Acyl Chloride | 1780 - 1810 | Strong |

| C-O-C Asymmetric Stretch | Aryl Ether | ~1250 | Strong |

| C-O-C Symmetric Stretch | Aryl Ether | ~1040 | Strong |

| C-Cl Stretch | Acyl Chloride | 730 - 760 | Medium-Strong |

| C-Cl Stretch | Aromatic Ring | Lower Frequency Region | Medium |

| C-H Stretch | Aromatic Ring | >3000 | Medium-Weak |

| C-H Bending (out-of-plane) | Aromatic Ring (ortho-substituted) | Fingerprint Region | Medium-Strong |

This detailed analysis of the vibrational frequencies provides a robust method for the structural confirmation and purity assessment of this compound in a research setting.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (2-Chlorophenoxy)acetyl chloride. researchgate.net These calculations can map the electron density distribution, identify molecular orbitals, and determine the energies of transition states, which are crucial for understanding reaction mechanisms. researchgate.net

The reactivity of the acyl chloride group is significantly influenced by the electronic effects of the 2-chlorophenoxy substituent. The chlorine atom on the phenyl ring is electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the phenoxy group's oxygen atom can donate electron density to the aromatic ring through resonance. Computational methods like DFT can quantify these effects by calculating parameters such as atomic charges and molecular electrostatic potential (MEP) maps. For instance, Mulliken population analysis can reveal a significant positive charge on the carbonyl carbon, confirming its electrophilic nature.

Furthermore, quantum chemical calculations are used to predict reaction kinetics by determining the activation energies for various reaction pathways, such as nucleophilic acyl substitution. By modeling the transition state structures, researchers can compare the feasibility of different reaction mechanisms and predict the most likely products.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

| Dipole Moment | ~3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -7.8 eV | Relates to the ability to donate electrons; involved in reactions with electrophiles. |

| LUMO Energy | ~ -1.2 eV | Relates to the ability to accept electrons; the low energy indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 6.6 eV | A large gap suggests high kinetic stability. |

| Charge on Carbonyl Carbon | ~ +0.35 e | Confirms the high electrophilicity of this site, making it the primary target for nucleophiles. |

Note: The values in this table are illustrative and representative of typical results from DFT calculations for similar molecules.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations are essential for studying the three-dimensional structure and dynamic behavior of this compound. scribd.com Conformational analysis examines the different spatial arrangements of the molecule that arise from rotation around its single bonds, particularly the C-O and C-C bonds linking the acetyl chloride moiety to the chlorophenoxy group. scribd.com These studies help identify the most stable conformers by calculating the potential energy surface as a function of specific dihedral angles. The preferred conformation is typically the one that minimizes steric hindrance between the bulky chlorophenyl group and the acetyl chloride group.

Molecular dynamics (MD) simulations provide a way to study the behavior of the molecule over time, including its interactions with other molecules, such as solvents or reactants. mdpi.com These simulations can model intermolecular forces like van der Waals interactions and dipole-dipole interactions, which govern how the molecules pack in the solid state and interact in solution. nih.govchemguide.co.uk For example, in a crystal structure, molecules of this compound would arrange themselves to maximize favorable intermolecular contacts. In solution, MD simulations can reveal details about the solvation shell and the orientation of solvent molecules around the solute. mdpi.com

Table 2: Key Intermolecular Interactions Involving this compound

| Interaction Type | Description | Significance in a Condensed Phase |

| Dipole-Dipole | Arises from the interaction between the permanent dipoles of polar molecules. The C=O and C-Cl bonds are major contributors. | Influences boiling point, solubility in polar solvents, and crystal packing. chemguide.co.uk |

| van der Waals (Dispersion) | Weak, short-range forces arising from temporary fluctuations in electron density. Present between all molecules. | Contributes significantly to the overall cohesion in the solid and liquid states. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can influence the packing of molecules in the crystal lattice. |

| Halogen Bonding | A noncovalent interaction where the chlorine on the phenyl ring acts as an electrophilic region. | Can play a role in directing crystal packing and interacting with nucleophilic sites on other molecules. |

Mechanistic Insights from Computational Studies on Reaction Pathways

Computational studies offer profound mechanistic insights into the reactions of this compound. A primary reaction pathway for this compound is nucleophilic acyl substitution, where the chloride ion is replaced by a nucleophile. chemguide.co.uk Theoretical calculations can model the entire reaction coordinate, identifying the tetrahedral intermediate and the associated transition states. This allows for a detailed understanding of the reaction's energetics and kinetics.

Another significant reaction pathway involves the in-situ generation of a phenoxyketene. researchgate.netmdpi.com In the presence of a non-nucleophilic base like triethylamine (B128534), this compound can undergo dehydrochlorination to form (2-chlorophenoxy)ketene. researchgate.netmdpi.com This highly reactive ketene (B1206846) intermediate can then participate in various cycloaddition reactions, most notably the Staudinger [2+2] cycloaddition with imines to form β-lactams. researchgate.netmdpi.com Computational studies can elucidate the mechanism of both the ketene formation and the subsequent cycloaddition, providing information on whether the reaction proceeds through a concerted or stepwise pathway and explaining the observed stereoselectivity. researchgate.net

Table 3: Example of a Computed Reaction Pathway: Staudinger Reaction

| Step | Description | Calculated Activation Energy (Illustrative) |

| 1. Ketene Formation | Elimination of HCl from this compound using a base. | 10-15 kcal/mol |

| 2. Cycloaddition (Concerted) | The ketene reacts with an imine in a [2+2] cycloaddition to form the β-lactam ring. | 5-10 kcal/mol |

| Overall Reaction | This compound + Imine → β-lactam + Base·HCl | - |

Stereochemical Outcome Predictions in Catalyzed Reactions

Computational chemistry is a valuable tool for predicting and explaining the stereochemical outcome of catalyzed reactions involving this compound. nih.gov In reactions that create new stereocenters, such as the Staudinger cycloaddition which can produce cis and trans isomers of the β-lactam product, computational modeling can determine which stereoisomer is favored. researchgate.netmdpi.com

By calculating the energies of the transition states leading to the different stereoisomers, researchers can predict the diastereomeric ratio of the product. mdpi.comnih.gov The model can account for the influence of catalysts, substituents on the reactants, and reaction conditions like temperature. mdpi.com For example, in the cycloaddition of (2-chlorophenoxy)ketene with an imine, calculations can show why certain catalysts or reaction conditions favor the formation of the cis-β-lactam over the trans isomer, or vice versa. mdpi.com These predictions are crucial for designing synthetic strategies that yield a specific, desired stereoisomer, which is particularly important in the synthesis of pharmaceuticals where biological activity is often stereospecific.

Table 4: Predicted Stereoselectivity in a Hypothetical Catalyzed Cycloaddition

| Catalyst | Transition State Energy (cis) (kcal/mol) | Transition State Energy (trans) (kcal/mol) | Predicted dr (cis:trans) |

| Uncatalyzed | 25.0 | 26.5 | 9:1 |

| Lewis Acid A | 20.1 | 19.5 | 1:4 |

| Chiral Catalyst B | 18.2 | 20.5 | >95:5 |

Note: The values in this table are hypothetical, designed to illustrate how computational results are used to predict stereochemical outcomes.

Environmental Transformation and Degradation Mechanisms Chemical Research Perspective

Photocatalytic Degradation Studies of Related Chlorophenoxy Compounds

Photocatalysis, particularly heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂), represents a prominent advanced oxidation process (AOP) for the degradation of persistent organic pollutants such as chlorophenoxy compounds. bohrium.comresearchgate.net This technology relies on the generation of highly reactive species to break down complex organic molecules into simpler, less harmful substances. bohrium.com Research into the photocatalytic degradation of compounds like 2-chlorophenol (B165306) (2-CP), 4-chlorophenol (B41353) (4-CP), and 2,4-dichlorophenoxyacetic acid (2,4-D) provides a framework for understanding the potential environmental breakdown of (2-Chlorophenoxy)acetyl chloride.

The degradation of chlorophenoxy compounds proceeds through a series of intermediate products before eventual mineralization. The cleavage of the ether bond in phenoxy acids is a key initial step, typically yielding the corresponding chlorophenol. nih.gov

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are crucial techniques for identifying these transient species. In the photocatalytic degradation of 2-chlorophenol (2-CP), initial intermediates detected include phenol (B47542), catechol, chlorohydroquinone (B41787) (CHQ), and hydroxyhydroquinone (HHQ). nih.gov Over longer irradiation periods, higher molecular weight intermediates such as 2-hydroxy-benzaldehyde and [1,1'-biphenyl]-2,2'-diol can also be formed. nih.gov Similarly, the degradation of 4-chlorophenol (4-CP) can produce p-benzoquinone and 4-chlorocatechol. mdpi.com

For the widely studied herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), the primary degradation intermediate is 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govmdpi.com Further oxidation of the side chain and aromatic ring leads to the formation of various smaller organic acids. For instance, studies on 2,4-D have identified glycolic, glyoxylic, and dihydroxyacetic acids as by-products of the degradation process. nih.gov The complete mineralization of these compounds results in the formation of carbon dioxide, water, and chloride ions.

Interactive Table: Degradation Intermediates of Chlorophenoxy Compounds

| Parent Compound | Identified Intermediates and By-products | References |

| 2-Chlorophenol (2-CP) | Phenol, Catechol, Hydroxyhydroquinone (HHQ), Chlorohydroquinone (CHQ), 2-Hydroxy-benzaldehyde, [1,1'-biphenyl]-2,2'-diol | nih.govresearchgate.net |

| 4-Chlorophenol (4-CP) | p-Benzoquinone, 4-Chlorocatechol | mdpi.com |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 2,4-Dichlorophenol (2,4-DCP), Glycolic acid, Glyoxylic acid, Dihydroxyacetic acid | nih.govmdpi.comnih.gov |

The kinetics of photocatalytic degradation are frequently described using simplified models that allow for the determination of reaction rate constants. The pseudo-first-order kinetic model is widely and successfully applied to the disappearance of the parent pollutant in many photocatalytic systems. scirp.org For example, the degradation of 2-chlorophenol (2-CP) at an initial concentration of ≤100 mg/L with 0.2 g/L TiO₂ at pH 5 was found to follow pseudo-first-order kinetics, with an estimated rate constant (k) of 0.0183 min⁻¹. nih.gov Studies on 2,6-dichlorophenol (B41786) (2,6-DCP) also showed that its disappearance obeyed a pseudo-first-order model, with a calculated rate constant of 4.78 × 10⁻⁴ s⁻¹ under specific acidic conditions. scirp.org

For heterogeneous catalysis, where the reaction occurs on the surface of the catalyst, the Langmuir-Hinshelwood (L-H) model is often employed. This model accounts for the adsorption of the reactant onto the catalyst surface and the subsequent surface reaction. It has been used to describe the photocatalytic degradation process for herbicides like 2,4-D. deswater.commuk.ac.ir In some cases, depending on the experimental conditions and the specific compound, other models such as the pseudo-second-order model may provide a better fit for the experimental data. muk.ac.irekb.eg

Interactive Table: Kinetic Parameters for Photocatalytic Degradation of Chlorophenoxy Compounds

| Compound | Kinetic Model | Rate Constant (k) | Experimental Conditions | References |

| 2-Chlorophenol (2-CP) | Pseudo-First-Order | 0.0183 min⁻¹ | pH 5, 0.2 g/L TiO₂, [2-CP] ≤ 100 mg/L | nih.gov |

| 2-Chlorophenol (2-CP) | First-Order | 0.0103 min⁻¹ | 1 g/L TiO₂, [2-CP] = 100 mg/L | iwaponline.comiwaponline.com |

| 2,6-Dichlorophenol (2,6-DCP) | Pseudo-First-Order | 4.78 × 10⁻⁴ s⁻¹ | pH 4, 1.25 g/L TiO₂ | scirp.org |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Pseudo-First-Order | - | pH 3, 1 g/L Ag₃PO₄/TiO₂ | nih.gov |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Langmuir-Hinshelwood / Pseudo-Second-Order | - | UV irradiation, Fe₂O₃/CeO₂/Ag catalyst | muk.ac.ir |

The degradation of chlorophenoxy compounds via photocatalysis is primarily driven by oxidative pathways initiated by highly reactive oxygen species (ROS). nih.gov The process begins when a semiconductor photocatalyst, such as TiO₂, absorbs photons with energy equal to or greater than its band gap, creating electron-hole (e⁻/h⁺) pairs. bohrium.com

Oxidative Pathway: The photogenerated holes (h⁺) are powerful oxidants. They can directly oxidize organic molecules adsorbed on the catalyst surface. More importantly, they react with water molecules or hydroxide (B78521) ions to produce hydroxyl radicals (•OH). bohrium.comnih.gov These hydroxyl radicals are extremely reactive and non-selective oxidants that are the principal agents of degradation. nih.gov

The reaction between •OH and aromatic compounds typically involves electrophilic addition to the electron-rich aromatic ring. researchgate.net For 2,4-D, a major and kinetically controlled reaction pathway is the •OH attack ipso to the ether functional group, which leads to the homolytic cleavage of the ether side chain and the formation of 2,4-DCP. nih.gov For chlorophenols, the •OH radical adds to the ring, forming hydroxylated intermediates which can undergo further oxidation, dechlorination, and eventual ring-opening. researchgate.netacs.org

Reductive Pathway: The electrons (e⁻) in the conduction band can participate in reductive processes. Typically, these electrons react with molecular oxygen (O₂) adsorbed on the catalyst surface to form superoxide (B77818) radical anions (•O₂⁻). bohrium.commdpi.com These superoxide radicals can also contribute to the degradation process, either directly or by participating in a cascade of reactions that produce other ROS, including •OH radicals. mdpi.com While oxidation by •OH is often the dominant mechanism, direct reduction can also play a role, particularly for electronegative compounds like chlorophenols, which are more prone to reduction. researchgate.net

Ultimately, these oxidative and reductive reactions lead to the fragmentation of the parent molecule, dechlorination, and mineralization into CO₂, H₂O, and inorganic chloride ions. nih.gov

Hydrolytic Stability under Various pH Conditions (as inferred from related acid chlorides)

This compound is an acyl chloride, a class of carboxylic acid derivatives known for their high reactivity, particularly towards nucleophiles like water. youtube.comyoutube.com This inherent reactivity means the compound is hydrolytically unstable and will react readily with water in a process called hydrolysis. libretexts.org

The hydrolysis of an acyl chloride is a nucleophilic acyl substitution reaction. libretexts.orgachieversdream.com.sg A water molecule acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This carbon is particularly electron-deficient due to the inductive effects of both the chlorine and oxygen atoms. achieversdream.com.sg The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the corresponding carboxylic acid and hydrochloric acid (HCl). libretexts.orgsavemyexams.com

For this compound, the reaction is: C₈H₆Cl₂O₂ + H₂O → C₈H₇ClO₃ + HCl

Research on Chemical Modification for Enhanced Degradation Pathways

To improve the efficiency and rate of degradation of recalcitrant compounds like chlorophenoxy herbicides, significant research has focused on modifying and enhancing AOPs.

One major strategy involves the chemical modification of photocatalysts. Doping TiO₂ with metal ions (e.g., Fe³⁺, La³⁺) or non-metals, or creating composite materials with substances like cerium(IV) oxide (CeO₂), silver nanoparticles, or graphene, can enhance photocatalytic activity. dphen1.comacs.orgmdpi.comkemdikbud.go.id These modifications can improve performance by increasing the absorption of visible light, promoting the separation of photogenerated electron-hole pairs (thus reducing recombination), and increasing the concentration of pollutants at the catalyst surface. acs.orgmdpi.com For example, modifying TiO₂ with iron(III) phthalocyanine (B1677752) was shown to significantly enhance the photodegradation of p-chlorophenoxyacetic acid. acs.org Similarly, sulfated CeO₂ materials demonstrated improved photoactivity for the degradation of 2,4-D. mdpi.com

Another approach is the use of modified Fenton and Fenton-like processes. The classic Fenton reaction (Fe²⁺/H₂O₂) is a potent source of hydroxyl radicals but is most effective under acidic conditions (pH < 3). rsc.org To overcome this limitation, modified systems have been developed. The photo-Fenton process, which incorporates UV or visible light, enhances •OH production and regenerates the Fe²⁺ catalyst. acs.org The use of chelating agents, such as ethylenediamine-N,N′-disuccinic acid (EDDS), allows the Fenton reaction to proceed efficiently at neutral pH. researchgate.net Furthermore, heterogeneous Fenton-like systems, using catalysts like nano-scale zero-valent iron (nZVI) supported on magnetite (Fe₃O₄), have proven highly effective, achieving complete removal of 2,4-D by generating both free and surface-bound hydroxyl radicals. mdpi.com

Finally, coupling chemical oxidation methods with biological treatment offers a synergistic approach. A chemical pre-treatment step, such as the Fenton process or photocatalysis, can break down the parent toxic and non-biodegradable chlorophenoxy compound into simpler, less toxic intermediates that are more amenable to subsequent biological degradation. frontiersin.org

Q & A

Q. Can this compound be used to modify biomolecules for drug delivery studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.